molecular formula C6H5ClO2 B043231 4-Chlororesorcinol CAS No. 95-88-5

4-Chlororesorcinol

Cat. No. B043231
CAS RN: 95-88-5
M. Wt: 144.55 g/mol
InChI Key: JQVAPEJNIZULEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlororesorcinol and related compounds involves various chemical reactions, starting from resorcinol or other basic organic compounds. For instance, 4,6-diaminoresorcinol dihydrochloride can be synthesized from resorcinol through sulfonation, nitration, hydrolysis, and reduction processes, achieving high purity levels (Ye Dan-yin, 2014). Additionally, chlorinated fluoresceins, which share a structural similarity to 4-Chlororesorcinol, are synthesized via chlorination, hydrolysis, decarboxylation, and condensation reactions from 2,4-dihydroxybenzoate (Li Jian-li, 2008).

Molecular Structure Analysis

The molecular structure of 4-Chlororesorcinol and its derivatives has been a subject of study due to their unique configurations and chemical behavior. Research into calix[4]resorcinols, for example, which contain organochlorine moieties, shows the influence of the starting polyphenol on the diastereomeric ratio of the products (I. R. Knyazeva et al., 2019).

Chemical Reactions and Properties

4-Chlororesorcinol participates in various chemical reactions, contributing to its wide range of properties. The compound has been identified as a key intermediate in the bacterial degradation of 4-chloro-3-nitrophenol, leading to the formation of 4-chlororesorcinol as a major metabolite (P. Arora, A. Srivastava, Vijay P. Singh, 2014). This degradation process illustrates the environmental relevance of 4-Chlororesorcinol in bioremediation.

Scientific Research Applications

  • In plant growth regulation, 4-chlororesorcinol treatment in bean cuttings enhances the oxidation of endogenous indole-3-acetic acid (IAA), aiding in primordia organization and preventing the accumulation of free IAA in the hypocotyls. This suggests its potential use in plant developmental studies and agricultural applications (Ben-Efraim et al., 1990).

  • In biochemistry, it is a potent inhibitor of tyrosinase, an enzyme crucial in melanin formation. Studies show that 4-chlororesorcinol is 20,000 times more effective in inhibiting tyrosinase than resorcinol, implying its potential use in dermatological research and cosmetic applications (Kull et al., 1954).

  • Safety assessments in cosmetics have revealed that 4-chlororesorcinol is safe for use in hair dye formulations, with no evidence of toxicity or carcinogenic effects observed in animal studies. This supports its continued use in the cosmetics industry (Andersen, 1996).

  • In medicinal chemistry, a study on the distillation of 4-n-octylresorcinol under specific conditions found that the resulting product exhibited superior anthelmintic efficacy against ascaris in humans, indicating its potential use in pharmaceuticals (Yamasaki, Mannami, & Takaoka, 1953).

  • A study on UV-induced photoreactions of 4-chlororesorcinol demonstrated its ability to undergo intramolecular hydrogen-atom migration, producing 2,4-cyclopentadienone and HO-CPYM-Cl. This has implications for its use in photochemical studies (Nagaya et al., 2012).

  • Research on solid-state polymorphism of 4-chlororesorcinol derivatives has shown their ability to result in various mesophases, including nematic and smectic, suggesting their potential application in material sciences (Niezgoda, Pociecha, & Galewski, 2014).

  • In the field of fluorescent labeling, a new mixture including 4-chlororesorcinol offers high fluorescence quantum yield and narrow emission bandwidth, which could be used in multiple target detection and pH-sensitive fluorescent probes (Ge et al., 2005).

  • Environmental studies have explored the enhancement of reductive dechlorination of 4-chlororesorcinol by anaerobic microorganisms using yeast extract or trypticase, which could be beneficial for natural detoxification processes (Fathepure, Tiedje, & Boyd, 1987).

  • Bioremediation research has identified Pseudomonas sp. JHN as an effective degrader of 4-chlororesorcinol, with potential application in cleaning up chemically contaminated areas (Arora, Srivastava, & Singh, 2014).

  • In the field of insect repellents, the synthesis of undecanoic acid esters of 4-chlororesorcinol demonstrated potential long-lasting insect-repellent properties, suggesting its use in pest control (Quintana, Garson, & Lasslo, 1968).

Safety And Hazards

4-Chlororesorcinol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

As a key ingredient in hair dye products, 4-Chlororesorcinol is likely to continue to be a subject of research and development in the cosmetics industry . Its safety and efficacy will continue to be monitored and evaluated .

properties

IUPAC Name

4-chlorobenzene-1,3-diol
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InChI

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
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InChI Key

JQVAPEJNIZULEK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)O)Cl
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Molecular Formula

C6H5ClO2
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DSSTOX Substance ID

DTXSID8052643
Record name 4-Chlororesorcinol
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Molecular Weight

144.55 g/mol
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Physical Description

Beige-brown solid; [EC: SCCS - Opinion] Light beige granular powder with a mild phenolic odor; [Jos. H. Lowenstein and Sons MSDS]
Record name 4-Chlororesorcinol
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Vapor Pressure

0.0012 [mmHg]
Record name 4-Chlororesorcinol
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Product Name

4-Chlororesorcinol

CAS RN

95-88-5
Record name 4-Chlororesorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
PK Arora, A Srivastava, VP Singh - Scientific reports, 2014 - nature.com
… 4-chlororesorcinol is a terminal aromatic compound in the degradation pathway of 4-chlororesorcinol… In the next step, 4-chlororesorcinol dioxygenase cleaved 4-chlororesorcinol into an …
Number of citations: 30 www.nature.com
KC Yanık-Yıldırım, OK Phul, OS Roth… - Applied and …, 2022 - Am Soc Microbiol
… For example, 4-chlororesorcinol (4-CR) is used in hair dye formulations (6). It can also be used in the synthesis of coumarin-based compounds, carrying halogen and trifluoromethyl, …
Number of citations: 2 journals.asm.org
JC Picciano, WE Morris, S Kwan… - Journal of the American …, 1983 - journals.sagepub.com
… with both strains while 4-chlororesorcinol showed no response … at the following dose levels: 4-chlororesorcinol at 50, 100, and … The high dose levels of 4-chlororesorcinol and pyrogallol …
Number of citations: 11 journals.sagepub.com
FA Andersen - J. Am. Coll. Toxicol, 1996 - hero.epa.gov
… 4-Chlororesorcinol is a halogenated phenol that is used as a … Hair dye and color products containing 4-Chlororesorcinol will … The available data do not suggest that 4-Chlororesorcinol is …
Number of citations: 5 hero.epa.gov
CL Burnett - International Journal of Toxicology, 2017 - journals.sagepub.com
Conclusion In a 1996 safety assessment of 4-chlororesorcinol, the Cosmetic Ingredient Review (CIR) Expert Panel stated that this ingredient is safe as used in hair dye formulations. 1 …
Number of citations: 3 journals.sagepub.com
N Cimetiere, F Dossier-Berne… - Environmental science & …, 2009 - ACS Publications
… The stoichiometric coefficients for the formation of 4-chlororesorcinol by monochloramination of resorcinol and 4,6-dichlororesorcinol by monochloramination of 4-chlororesorcinol were …
Number of citations: 27 pubs.acs.org
FC Kull, R Bonorden, RL Mayer - Proceedings of the Society …, 1954 - journals.sagepub.com
… We therefore investigated the action of 4-chlororesorcinol and other antityrosinase compounds upon the generic pigmentation of these fish as well as upon pigment formation in the …
Number of citations: 12 journals.sagepub.com
PE Waggoner, AE Dimond - Plant Physiology, 1957 - ncbi.nlm.nih.gov
… 4-chlororesorcinol and chlorogenic acid, but less chlorogenic acid was oxidized than when 4-chlororesorcinol … chlorogenic acidand 0.33 millimolar 4-chlororesorcinol by 0.1 ml of crude …
Number of citations: 5 www.ncbi.nlm.nih.gov
VL Heasley, MB Alexander, RH Deboard… - … and Chemistry: An …, 1999 - Wiley Online Library
… An investigation of the reaction of resorcinol (compound 1) and its chlorinated derivatives 4-chlororesorcinol (compound 4), 4,6-dichlororesorcinol (compound 5), and 2,4,6-…
Number of citations: 14 setac.onlinelibrary.wiley.com
SA Boyd, BZ Fathepure… - … Toxicology and Chemistry …, 1987 - Wiley Online Library
The anaerobic dechlorination of 4‐chlororesorcinol (4‐Cl‐Res) to resorcinol (1,3‐dihydroxybenzene) by fresh anaerobic digester sludge and by an enriched microbial culture was …
Number of citations: 14 setac.onlinelibrary.wiley.com

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